Interceptor flavor tabs
Descripción general
Descripción
Interceptor Flavor Tabs are a once-a-month tablet that prevents heartworm disease, controls adult hookworm, and removes and controls adult roundworm and whipworm infections in dogs and puppies . Each tablet is formulated to provide a minimum of 0.23 mg/lb (0.5 mg/kg) body weight of milbemycin oxime .
Synthesis Analysis
Milbemycin oxime, the active ingredient in Interceptor Flavor Tabs, consists of the oxime derivatives of 5-didehydromilbemycins in the ratio of approximately 80% A4 (C32H45NO7, MW 555.71) and 20% A3 (C31H43NO7, MW 541.68) .
Molecular Structure Analysis
The molecular structure of milbemycin oxime, the active ingredient in Interceptor Flavor Tabs, is complex. It consists of the oxime derivatives of 5-didehydromilbemycins .
Physical And Chemical Properties Analysis
Interceptor Flavor Tabs are solid tablets . Each tablet is formulated to provide a minimum of 0.23 mg/lb (0.5 mg/kg) body weight of milbemycin oxime .
Aplicaciones Científicas De Investigación
Efficacy Against Ancylostoma Braziliense in Dogs
A study by Bienhoff et al. (2013) evaluated the efficacy of Interceptor® Flavor Tabs® in treating natural infections of Ancylostoma braziliense in dogs. The research demonstrated a significant reduction in parasite load, highlighting the effectiveness of this formulation in managing such infections in canines.
Pharmacokinetics in Combination with Spinosad
Holmstrom et al. (2012) investigated the pharmacokinetic interactions when spinosad and milbemycin oxime (found in Interceptor Flavor Tabs) are administered simultaneously to dogs. Their study here revealed that co-administration results in greater systemic exposure of milbemycin oxime compared to when it's administered alone.
Treatment of Baylisascaris Procyonis Infections in Dogs
Bowman et al. (2005) examined the effectiveness of Sentinel Flavor Tabs (containing milbemycin oxime, similar to Interceptor) in treating Baylisascaris procyonis infections in dogs. Their study here found an overall efficacy rate of 91.0% in treated dogs, suggesting its potential in managing such infections.
Clinical and Immunological Reaction in Dogs with Spontaneous Food Allergy
A study by Jackson and Hammerberg (2002) focused on the clinical and immunological response to Interceptor Flavor Tabs in dogs with spontaneous food allergy. Their research here revealed significant adverse reactions and increases in serum allergen-specific IgE, indicating caution in using flavored medications in food-allergic dogs.
Interceptor and Trim Tab Combination in Vessels
In an engineering context, Mansoori and Fernandes (2017) discussed the combination of interceptors and trim tabs in controlling the trim of vessels. Their research here, although not directly related to the veterinary application, uses the term "Interceptor" in a different context, illustrating a broader use of the term in scientific literature.
Mecanismo De Acción
Interceptor Flavor Tabs are a veterinary medication primarily composed of a compound called Milbemycin Oxime . They are used as a broad-spectrum antiparasitic, active against worms and mites .
Target of Action
The primary targets of Interceptor Flavor Tabs are parasites such as heartworms (Dirofilaria immitis), hookworms (Ancylostoma caninum), roundworms (Toxocara canis and Toxascaris leonina), and whipworms (Trichuris vulpis) in dogs and puppies . In cats and kittens, it prevents heartworm disease and removes adult hookworms and roundworms .
Mode of Action
Milbemycin Oxime, the active ingredient in Interceptor Flavor Tabs, works by opening glutamate-sensitive chloride channels in neurons and myocytes of invertebrates . This leads to hyperpolarization of these cells, blocking signal transfer . This action paralyzes and eliminates the parasites.
Biochemical Pathways
The biochemical pathways affected by Milbemycin Oxime primarily involve the nervous system of the parasites. By opening the glutamate-sensitive chloride channels, it disrupts the normal functioning of the parasites’ nervous system, leading to their paralysis and eventual death .
Pharmacokinetics
Interceptor Flavor Tabs are administered orally, once a month . Each tablet is formulated to provide a minimum of 0.23 mg/lb (0.5 mg/kg) body weight of Milbemycin Oxime . The bioavailability of Milbemycin Oxime is around 5-10% . It is metabolized in the liver and excreted through the bile duct .
Result of Action
The result of the action of Interceptor Flavor Tabs is the effective prevention and treatment of various parasitic infections. It prevents heartworm disease, controls adult hookworm, and removes and controls adult roundworm and whipworm infections in dogs and puppies . In cats and kittens, it prevents heartworm disease and removes adult hookworms and roundworms .
Action Environment
The efficacy of Interceptor Flavor Tabs can be influenced by environmental factors. For instance, the first dose should be administered within one month of the pet’s first exposure to mosquitoes and monthly thereafter until the end of the mosquito season . If a dose is missed and a 30-day interval between dosing is exceeded, administer Interceptor immediately and resume the monthly dosing schedule .
Propiedades
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO7.C31H43NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27-/t19-,21-,24+,25-,26-,27+,29+,31+,32+;18-,20-,22+,24+,25-,26-,28+,30-,31+/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMAPHTVCTEMM-ALPQRHTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milbemycin oxime | |
CAS RN |
129496-10-2 | |
Record name | Milbemycin oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129496102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milbemycin oxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.